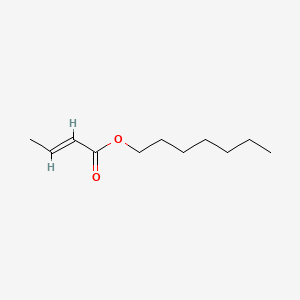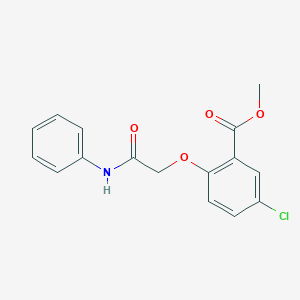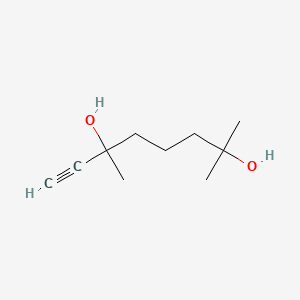
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems and its potential for industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide typically involves the reaction of diphenylamine with diisopropylmethylamine in the presence of a brominating agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its reactivity and interactions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and developing new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has similar functional groups and properties, making it useful for comparison.
Methylammonium lead halide: Another compound with similar applications in research and industry.
Uniqueness
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide stands out due to its specific structure, which allows for unique interactions with biological systems and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential for industrial-scale production further highlight its uniqueness.
Propriétés
Numéro CAS |
2933-23-5 |
|---|---|
Formule moléculaire |
C21H31BrN2 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
methyl-[2-(N-phenylanilino)ethyl]-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C21H31N2.BrH/c1-18(2)23(5,19(3)4)17-16-22(20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
BBKXYQNRDVUEPB-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[N+](C)(CCN(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


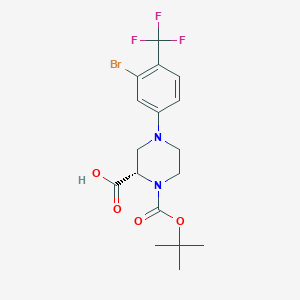

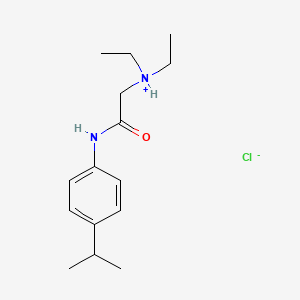



![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
